

Application Notes and Protocols for the Synthesis of Aluminum Glycinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminium glycinate*

Cat. No.: *B1365118*

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This document provides a detailed protocol for the laboratory-scale synthesis of aluminum glycinate, also known as dihydroxyaluminum aminoacetate. The primary method described is the reaction of glycine with aluminum hydroxide. Included are specifications for the final product, characterization methods, and a visual workflow of the synthesis process.

Product Specifications

Aluminum glycinate is a white to off-white powder, practically insoluble in water and organic solvents.^{[1][2]} It is commonly used as an antacid in pharmaceutical formulations.^{[3][4]} The key quantitative specifications for the final product, based on United States Pharmacopeia (USP) standards, are summarized in the table below.

Parameter	Specification	Notes
Assay ($\text{C}_2\text{H}_6\text{AlNO}_4$)	94.0% - 102.0%	Calculated on the dried basis. [1][5]
Nitrogen Content	9.90% - 10.60%	Calculated with reference to the dried substance.[1]
Loss on Drying	$\leq 14.5\%$	Determined by drying at 130°C to a constant weight.[1][6]
pH	6.5 - 7.5	In a 1 in 25 suspension in carbon dioxide-free water.[1]

Experimental Protocol: Synthesis of Aluminum Glycinate from Glycine and Aluminum Hydroxide

This protocol is based on the reaction between glycine and aluminum hydroxide in an aqueous medium.

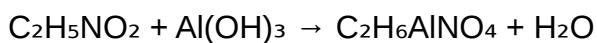
Materials and Equipment:

- Glycine ($\text{C}_2\text{H}_5\text{NO}_2$)
- Aluminum hydroxide ($\text{Al}(\text{OH})_3$)
- Deionized water
- Round-bottom flask
- Heating mantle with magnetic stirrer and stir bar
- Condenser
- Thermometer
- Buchner funnel and filter paper
- Vacuum flask

- Drying oven
- Mortar and pestle (optional)

Stoichiometry and Reagent Calculation:

The balanced chemical equation for the reaction is:



- Molar mass of Glycine: 75.07 g/mol
- Molar mass of Aluminum Hydroxide: 78.00 g/mol
- Molar mass of Aluminum Glycinate: 135.05 g/mol

For a synthesis targeting approximately 10 grams of aluminum glycinate, the required amounts of reactants are:

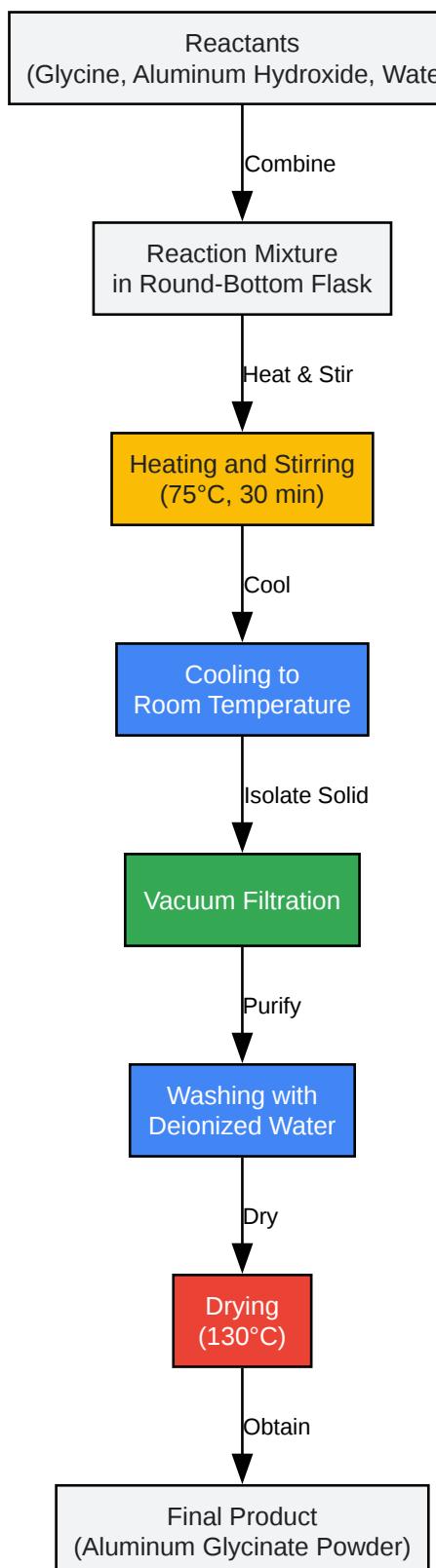
- Glycine: $(10 \text{ g} / 135.05 \text{ g/mol}) * 75.07 \text{ g/mol} \approx 5.56 \text{ g}$
- Aluminum Hydroxide: $(10 \text{ g} / 135.05 \text{ g/mol}) * 78.00 \text{ g/mol} \approx 5.78 \text{ g}$

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.56 g of glycine and 5.78 g of aluminum hydroxide.
- Solvent Addition: Add 100 mL of deionized water to the flask.
- Heating and Reaction: Attach a condenser to the flask and place it in a heating mantle. Heat the mixture to 75°C while stirring vigorously. Maintain this temperature for at least 30 minutes.^[5] The mixture will appear as a white suspension.
- Cooling and Filtration: After the reaction time, turn off the heat and allow the mixture to cool to room temperature.
- Isolation of Product: Isolate the solid product by vacuum filtration using a Buchner funnel.

- **Washing:** Wash the collected solid with two portions of 50 mL of deionized water to remove any unreacted glycine.
- **Drying:** Transfer the filtered solid to a pre-weighed watch glass or drying dish. Dry the product in a drying oven at 130°C until a constant weight is achieved. This step is crucial for removing excess water and adhering to the "loss on drying" specification.[1]
- **Final Product:** The final product is a fine, white powder. If necessary, gently grind the product with a mortar and pestle to ensure homogeneity. Weigh the final product to determine the actual yield.

Experimental Workflow



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Caption: Workflow for the synthesis of aluminum glycinate.

Characterization Methods

1. Identification Test (Ninhydrin Reaction):

- Procedure: To 0.1 g of the synthesized aluminum glycinate, add 10 mL of a solution prepared by dissolving 0.84 g of citric acid in 8 mL of 1M sodium hydroxide and diluting to 20 mL with water. Add 0.5 mL of a 0.1% w/v solution of ninhydrin in methanol and warm the mixture.
- Expected Result: A purple color is produced, indicating the presence of the amino acid moiety.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Expected Observations: The FT-IR spectrum of aluminum glycinate is expected to show characteristic peaks for the coordinated amino acid. Key features would include:
 - Broad absorption bands in the 3000-3400 cm^{-1} region corresponding to N-H and O-H stretching vibrations.
 - A strong absorption band around 1600 cm^{-1} due to the asymmetric stretching of the carboxylate group (COO^-) coordinated to the aluminum ion.
 - A band around 1400 cm^{-1} corresponding to the symmetric stretching of the carboxylate group.
 - Bands in the lower frequency region (below 1000 cm^{-1}) corresponding to Al-O and Al-N bonds.

3. ^{27}Al Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Expected Observations: ^{27}Al is a quadrupolar nucleus, and the NMR signal is sensitive to the symmetry of the aluminum's coordination environment. For aluminum glycinate, where the aluminum is expected to be in a six-coordinate environment (with the glycine and hydroxyl groups), a relatively sharp signal is expected. The chemical shift for hexacoordinated aluminum is typically observed near 0 ppm.[7][8]

4. Assay of Aluminum Content (EDTA Titration):

This is a quantitative method to determine the purity of the synthesized product.

- Procedure:
 - Accurately weigh about 0.25 g of the dried aluminum glycinate and dissolve it in a mixture of 3 mL of 1M hydrochloric acid and 50 mL of water.
 - Add a known excess of 0.05M disodium edetate (EDTA) solution (e.g., 50 mL).
 - Neutralize the solution with 1M sodium hydroxide using methyl red as an indicator.
 - Heat the solution to boiling, and let it stand on a water bath for 10 minutes.
 - Cool the solution rapidly, add about 50 mg of xylene orange triturate and 5 g of hexamine.
 - Titrate the excess EDTA with 0.05M lead nitrate until the solution turns red.
- Calculation: Each mL of 0.05M disodium edetate is equivalent to 2.549 mg of Al_2O_3 . From this, the percentage of aluminum glycinate can be calculated.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Aluminum Glycinate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1365118#protocol-for-synthesis-of-aluminium-glycinate-from-glycine\]](https://www.benchchem.com/product/b1365118#protocol-for-synthesis-of-aluminium-glycinate-from-glycine)

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